Methyl 5-fluoro-2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDQMNVZZNCLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673219 | |
| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-90-8 | |
| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Substitution: Various substituted benzoates depending on the reagent used.
Reduction: 5-fluoro-2-(trifluoromethyl)benzyl alcohol.
Oxidation: 5-fluoro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 5-fluoro-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate and Analogues
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group at position 2 in the target compound enhances electron withdrawal, stabilizing negative charges in intermediates. Nitro or chloro substituents (e.g., in CAS 1214328-90-1 or 1805457-70-8) further amplify this effect, increasing reactivity in nucleophilic substitution or coupling reactions .
- Ester Group Modifications : Replacing the methyl ester with ethyl (e.g., CAS 1805457-70-8) increases lipophilicity, which may improve membrane permeability in drug candidates .
Functional Group Comparisons
Carboxylic Acid vs. Ester Derivatives
- 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) lacks the methyl ester, making it more polar and acidic (pKa ~1–2). This increases solubility in aqueous media but reduces bioavailability compared to the ester form .
- This compound benefits from esterification, which enhances metabolic stability and passive diffusion across biological membranes .
Heterocyclic Analogues
- Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate (Apollo Scientific) replaces the benzene ring with a pyridine ring.
Biological Activity
Methyl 5-fluoro-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Structural Characteristics
This compound is characterized by the presence of a methyl ester functional group, a fluorine atom, and a trifluoromethyl group attached to a benzoate ring. Its molecular formula is C₁₃H₈F₄O₂, with a molecular weight of approximately 238.14 g/mol. The incorporation of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
The biological activity of this compound is primarily influenced by its interaction with various molecular targets. The fluorine atoms increase the compound's binding affinity to biological targets, such as enzymes and receptors, which can lead to improved efficacy in therapeutic applications.
Key Mechanisms:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, particularly esterases. It undergoes hydrolysis to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol, which can influence various biochemical reactions.
- Cell Signaling Modulation : By binding to specific receptors or enzymes, the compound may inhibit certain signaling pathways, altering cellular responses and gene expression .
- Transport and Distribution : The compound's lipophilicity aids in its transport across cell membranes, facilitating its distribution within tissues .
Biological Activities
Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:
Study on Enzyme Interaction
A study highlighted the interaction of this compound with esterases. The hydrolysis reaction produced 2-fluoro-5-(trifluoromethyl)benzoic acid, demonstrating the compound's role as a substrate for these enzymes. This interaction is critical for understanding its metabolic pathways and potential therapeutic uses.
Comparative Analysis with Similar Compounds
In comparison to other fluorinated benzoates, this compound shows unique reactivity patterns due to the positioning of its fluorine groups. This specificity can influence its pharmacokinetic properties and efficacy in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
